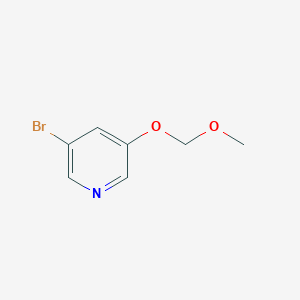

3-Bromo-5-(methoxymethoxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-(methoxymethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-5-11-7-2-6(8)3-9-4-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCKGEVQIVVNSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=CN=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-5-(methoxymethoxy)pyridine chemical properties

The "Masked" Bifunctional Scaffold for Medicinal Chemistry

Part 1: Strategic Significance & Core Identity

Introduction

In the architecture of modern drug discovery, 3-Bromo-5-(methoxymethoxy)pyridine represents a high-value "masked" intermediate. It serves as a tactical variation of the 3,5-disubstituted pyridine motif, a scaffold ubiquitous in nicotinic acetylcholine receptor (nAChR) ligands, kinase inhibitors, and allosteric modulators.

Unlike its methoxy analogue (3-bromo-5-methoxypyridine), the methoxymethoxy (MOM) derivative offers a critical advantage: reversibility . The MOM group provides robust protection against strong bases (e.g., n-BuLi, LDA) and nucleophiles during cross-coupling, yet it can be cleaved under mild acidic conditions to reveal the C5-hydroxyl group. This allows for late-stage diversification—transforming a lipophilic entry vector into a hydrogen-bond donor/acceptor or a handle for further etherification.

Chemical Identity

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1346556-39-5 |

| Molecular Formula | C₇H₈BrNO₂ |

| Molecular Weight | 218.05 g/mol |

| Appearance | Colorless to pale yellow oil (typically) |

| Solubility | Soluble in DCM, THF, EtOAc; insoluble in water |

| Key Precursor | 3-Bromo-5-hydroxypyridine (CAS: 74115-13-2) |

Part 2: Synthesis & Preparation Protocol

The synthesis of this compound is a nucleophilic substitution reaction. The protocol below prioritizes safety and yield, utilizing MOMCl (methoxymethyl chloride) .

⚠️ Safety Warning: MOMCl is a known carcinogen. All operations must be performed in a fume hood with appropriate PPE (double nitrile gloves, goggles).

Step-by-Step Methodology

Reagents:

-

Starting Material: 3-Bromo-5-hydroxypyridine (1.0 equiv)

-

Reagent: Methoxymethyl chloride (MOMCl) (1.2 equiv)

-

Base: Diisopropylethylamine (DIPEA) (1.5 equiv) or Sodium Hydride (NaH) (1.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF

Protocol (DIPEA/DCM Variant - Milder Conditions):

-

Dissolution: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 3-bromo-5-hydroxypyridine (10 mmol) in anhydrous DCM (30 mL).

-

Base Addition: Cool the solution to 0°C. Add DIPEA (15 mmol) dropwise via syringe. Stir for 10 minutes.

-

Alkylation: Add MOMCl (12 mmol) dropwise over 5 minutes. The reaction is exothermic; maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 20% EtOAc/Hexanes). The product is less polar than the starting phenol.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂). Elute with a gradient of 5-15% EtOAc in Hexanes.

Yield Expectation: 85–95% isolated yield.

Part 3: Reactivity Profile & Transformations

The utility of this scaffold lies in its divergent reactivity . The bromine atom at C3 serves as a handle for C-C bond formation, while the MOM group at C5 protects the oxygen until it is needed.

A. Lithium-Halogen Exchange (The C3 Vector)

Unlike simple alkyl halides, 3-bromopyridines undergo extremely rapid Lithium-Halogen exchange with n-BuLi at low temperatures (-78°C).

-

Mechanism: The reaction is kinetically controlled. The resulting 3-lithio-5-(methoxymethoxy)pyridine is a stable species at -78°C.

-

Regioselectivity: The exchange (Br → Li) is significantly faster than ortho-lithiation (deprotonation) at C2 or C4, provided the temperature is kept low.

-

Protocol Insight: If the temperature rises > -40°C, the lithiated species may undergo "halogen dance" or dimerization.

B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The MOM group is stable under standard basic Suzuki conditions (K₂CO₃, Cs₂CO₃).

-

Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.

-

Solvent: Dioxane/Water or Toluene/Water systems work well.

-

Outcome: High-yielding formation of Biaryl or Heterobiaryl systems.

C. MOM Deprotection (Unmasking)

The MOM group is orthogonal to base but sensitive to acid.

-

Conditions: 2M HCl in THF/Water or TFA in DCM.

-

Result: Quantitative regeneration of the 3-substituted-5-hydroxypyridine.

Part 4: Visualizing the Chemical Logic

The following diagram illustrates the synthesis of the scaffold and its three primary divergent pathways in drug synthesis.

Caption: Synthesis and divergent utility of this compound. The scaffold enables access to lithiated species, biaryls, and reversible phenol protection.

Part 5: References & Validation

-

Synthesis of Hydroxypyridine Precursor:

-

Source:ChemicalBook & GuideChem Technical Data. 3-Bromo-5-hydroxypyridine is prepared from 3,5-dibromopyridine via methoxylation followed by demethylation.

-

Validation:

-

-

MOM Protection Methodology:

-

Source: Standard organic synthesis protocols for phenol protection. The use of DIPEA/MOMCl is a validated, milder alternative to NaH methods for electron-deficient phenols like pyridines.

-

Context: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.

-

-

Lithiation Regioselectivity (General 3-Bromo-5-alkoxypyridines):

-

Source:Organic Letters (2006).[2] "Unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine." This establishes the precedence that C3-Br exchange dominates over deprotonation with n-BuLi.

-

Validation:

-

-

Suzuki Coupling of 3-Bromopyridines:

-

Source:MDPI Molecules (2017). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Demonstrates the robustness of the 3-bromopyridine motif in Pd-catalyzed reactions.

-

Validation:

-

-

Commercial Availability & CAS Verification:

-

Source: CymitQuimica & ChemicalBook listings for CAS 1346556-39-5.

-

Validation:

-

Sources

Technical Guide: 3-Bromo-5-(methoxymethoxy)pyridine

The following technical guide details the properties, synthesis, and application of 3-Bromo-5-(methoxymethoxy)pyridine , a critical intermediate in medicinal chemistry.

Compound Identity & Core Data

This compound is a regiospecifically protected pyridine derivative.[1] It serves as a versatile building block in drug discovery, specifically for the introduction of a 3,5-disubstituted pyridine scaffold where one substituent requires temporary masking (the hydroxyl group) during organometallic transformations at the bromine site.

| Property | Data |

| CAS Number | 1346556-39-5 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₈BrNO₂ |

| Molecular Weight | 218.05 g/mol |

| Appearance | Colorless to pale yellow oil (typically) |

| Solubility | Soluble in DCM, THF, DMF, Ethyl Acetate |

| Key Functional Groups | Aryl Bromide (electrophile/metallation handle), MOM Ether (acid-labile protecting group) |

Synthetic Pathway & Methodology

The synthesis of this compound is typically a multi-step process starting from commercially available 3,5-dibromopyridine. The workflow requires precise control of stoichiometry to ensure mono-substitution and effective protection.

Step 1: Preparation of the Precursor (3-Bromo-5-hydroxypyridine)

Before introducing the methoxymethyl (MOM) group, the pyridine ring must be functionalized with a hydroxyl group.

-

Methoxylation: React 3,5-dibromopyridine with sodium methoxide (NaOMe) in methanol at reflux. This yields 3-bromo-5-methoxypyridine (CAS 50720-12-2).[2][3][4]

-

Demethylation: Treat the methoxy intermediate with aqueous HBr (48%) or BBr₃ in DCM to cleave the methyl ether, yielding 3-bromo-5-hydroxypyridine (CAS 74115-13-2).

Step 2: MOM Protection (Core Protocol)

This step masks the acidic phenolic proton, preventing interference during subsequent metal-catalyzed cross-couplings or lithiation reactions.

-

Reagents: 3-Bromo-5-hydroxypyridine, Chloromethyl methyl ether (MOM-Cl), Sodium Hydride (NaH) or DIPEA.

-

Solvent: Anhydrous DMF or THF (0°C to RT).

Protocol:

-

Activation: Charge a flame-dried flask with 3-bromo-5-hydroxypyridine (1.0 equiv) and anhydrous DMF. Cool to 0°C.[5][6]

-

Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Stir for 30 minutes until gas evolution ceases and the phenoxide anion is formed.

-

Alkylation: Dropwise add MOM-Cl (1.1 equiv). Caution: MOM-Cl is a known carcinogen; use strictly in a fume hood.

-

Workup: Allow to warm to room temperature over 2 hours. Quench with saturated NH₄Cl solution.[6] Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc) yields the target product.

Synthesis Visualization

Figure 1: Step-wise synthetic route from commodity starting materials to the target MOM-protected intermediate.

Reactivity Profile & Applications

The strategic value of this compound lies in the orthogonal reactivity of its two functional groups. The MOM ether is stable to bases and nucleophiles, allowing the bromine atom to be manipulated exclusively.

A. Lithium-Halogen Exchange (Directed Metalation)

The MOM group acts as a Directed Ortho Metalation (DoM) group, but the bromine atom undergoes rapid Lithium-Halogen exchange, which is kinetically faster than deprotonation.

-

Reaction: Treatment with n-BuLi at -78°C generates the 3-lithio-5-(methoxymethoxy)pyridine species.

-

Utility: This lithiated species can be trapped with electrophiles (aldehydes, ketones, isocyanates) to install carbon frameworks at the C3 position while preserving the C5 oxygenation.

B. Suzuki-Miyaura Cross-Coupling

The aryl bromide is an excellent partner for Palladium-catalyzed couplings.

-

Partners: Aryl/Heteroaryl boronic acids.

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C.

-

Outcome: Formation of biaryl systems common in kinase inhibitors.

C. Deprotection (Unmasking)

Once the C3 functionalization is complete, the MOM group can be removed to regenerate the hydroxyl group, which can then be used for hydrogen bonding interactions in a drug target or further derivatized.

-

Conditions: 6M HCl in MeOH or Trifluoroacetic acid (TFA) in DCM.

Reactivity Visualization

Figure 2: Divergent reactivity profile demonstrating the utility of the scaffold in library synthesis.

Handling & Safety Protocols

Critical Warning: The synthesis involves Chloromethyl methyl ether (MOM-Cl) , a potent alkylating agent and regulated carcinogen.

-

Engineering Controls: All reactions involving MOM-Cl must be performed in a certified chemical fume hood with a sash operating at the lowest safe height.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Quenching: Residual MOM-Cl should be quenched with aqueous ammonia or concentrated sodium hydroxide to hydrolyze the alkylating agent before disposal.

-

Storage: The final product, this compound, should be stored at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the acetal linkage by atmospheric moisture.

References

-

Boroncore . Product Catalog: this compound (CAS 1346556-39-5).[1][7] Retrieved from

-

CymitQuimica . Product Detail: this compound.[1][7][8][9] Retrieved from

-

GuideChem . Synthesis and Applications of 3-Bromo-5-hydroxypyridine (Parent Compound). Retrieved from

-

ChemicalBook . 3-Bromo-5-methoxypyridine Synthesis and Properties. Retrieved from

Sources

- 1. 产品目录 Page 2147. | Boroncore [boroncore.com]

- 2. 3-Bromo-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Bromo-5-methoxypyridine | CAS#:50720-12-2 | Chemsrc [chemsrc.com]

- 4. 3-Bromo-5-methoxypyridine 97 50720-12-2 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 7. Ethers | CymitQuimica [cymitquimica.com]

- 8. This compound | C7H8BrNO2 | CID 65365052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound;CAS No.:1346556-39-5 [chemshuttle.com]

Part 1: Executive Summary & Physicochemical Profile

Technical Whitepaper: 3-Bromo-5-(methoxymethoxy)pyridine

This compound is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and receptor modulators. It serves as a protected form of 3-bromo-5-hydroxypyridine, where the Methoxymethoxy (MOM) group masks the phenol-like hydroxyl functionality.

This protection strategy is critical because the free hydroxyl group at the C5 position is acidic (

Physicochemical Specifications

The following data is calculated based on the IUPAC atomic weights for the structure C₇H₈BrNO₂ .

| Property | Value | Notes |

| Molecular Formula | C₇H₈BrNO₂ | |

| Molecular Weight (Average) | 218.05 g/mol | Used for stoichiometry calculations. |

| Monoisotopic Mass | 216.974 g/mol | Based on ⁷⁹Br. Key for HRMS identification. |

| Isotopic Pattern | 1:1 doublet | Distinctive Br isotope pattern (⁷⁹Br/⁸¹Br) at m/z 217/219. |

| Parent Compound CAS | 74115-13-2 | Refers to the precursor 3-Bromo-5-hydroxypyridine.[1] |

| Predicted LogP | ~1.8 - 2.1 | MOM group significantly increases lipophilicity vs. parent OH (LogP ~0.9). |

| H-Bond Donors | 0 | The MOM protection removes the donor, improving solubility in non-polar solvents (THF, DCM). |

Part 2: Synthetic Architecture (The "Self-Validating" Protocol)

The synthesis of this compound is a nucleophilic substitution reaction. The protocol below is designed for high reproducibility, mitigating the risk of N-alkylation (formation of the pyridinium salt) which is a common side reaction when alkylating pyridines.

Reaction Logic

-

Deprotonation: Sodium hydride (NaH) is used to irreversibly deprotonate the 3-bromo-5-hydroxypyridine. The phenoxide anion is generated in situ.

-

Alkylation: Chloromethyl methyl ether (MOM-Cl) is added. The oxygen anion attacks the methylene of MOM-Cl.

-

Selectivity: By maintaining low temperature (0°C) and using a polar aprotic solvent (DMF or THF), O-alkylation is kinetically favored over N-alkylation.

Step-by-Step Protocol

-

Safety Warning: MOM-Cl is a known carcinogen and volatile lachrymator. All operations must be performed in a functioning fume hood. Quench all glassware and waste with aqueous ammonium hydroxide before removal from the hood.

Reagents:

-

3-Bromo-5-hydroxypyridine (1.0 eq)

-

Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)

-

Chloromethyl methyl ether (MOM-Cl) (1.1 eq)

-

THF (Anhydrous) or DMF (Anhydrous)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, suspend Sodium Hydride (1.2 eq) in anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C.

-

Addition: Dissolve 3-Bromo-5-hydroxypyridine (1.0 eq) in a minimal amount of THF and add dropwise to the NaH suspension. Evolution of H₂ gas will be observed.

-

Equilibration: Stir at 0°C for 30 minutes to ensure complete formation of the sodium pyridin-3-olate intermediate. The solution typically turns yellow/orange.

-

Alkylation: Add MOM-Cl (1.1 eq) dropwise via syringe. Note: MOM-Cl can hydrolyze rapidly in moist air; ensure the syringe is dry.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Validation (TLC/LCMS):

-

Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x).[1] Wash combined organics with water and brine to remove DMF (if used). Dry over Na₂SO₄.[2]

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The MOM ether typically elutes earlier than the free phenol.

Part 3: Visualization of Synthetic Workflow

The following diagram illustrates the synthesis and the subsequent divergent pathways available to this building block.

Figure 1: Synthesis of the MOM-protected pyridine scaffold and its divergent utility in medicinal chemistry workflows.

Part 4: Strategic Utility in Drug Design

The molecular weight of ~218 g/mol makes this fragment an ideal "fragment-based" starting material (Rule of 3 compliant). Its strategic value lies in Orthogonal Reactivity .

The "Trojan Horse" Strategy

The MOM group acts as a "Trojan Horse." It renders the molecule lipophilic and compatible with non-polar organic solvents required for palladium catalysis.

-

Without Protection: The free -OH coordinates to Pd(II) species, potentially forming inactive Pd-alkoxides or requiring high catalyst loading.

-

With MOM Protection: The oxygen is masked. The C3-Br bond undergoes oxidative addition to Pd(0) efficiently. This allows for Suzuki-Miyaura or Buchwald-Hartwig couplings at the C3 position to attach complex aryl or heteroaryl groups.

Regioselective Lithiation

While the bromine allows for transition metal chemistry, the MOM group also directs ortho-lithiation. However, in this specific isomer (3,5-substituted), Lithium-Halogen exchange at the C3 position is faster than Directed Ortho Metalation (DOM).

-

Treatment with n-BuLi at -78°C generates the 3-lithio species, which can be trapped with aldehydes, ketones, or borates (to generate the boronic acid).

Late-Stage Deprotection

The MOM group is cleaved using mild acids (e.g., 2M HCl in Isopropanol or Trifluoroacetic acid in DCM). This reveals the hydroxyl group after the complex carbon skeleton has been assembled, allowing the OH to serve as a hydrogen bond donor in the final drug candidate (e.g., interacting with the hinge region of a kinase).

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28160839 (Related Pyridine Scaffolds). PubChem.[4][5][6][7] [Link]

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for MOM protection/deprotection mechanics).

Sources

- 1. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 4. CID 28160839 | C7H8N3O2- | CID 28160839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - Brocresine (C7H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - 1611464-89-1 (C7H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - C7H8BrNO2 - Explore [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Structural Elucidation of 3-Bromo-5-(methoxymethoxy)pyridine

Abstract

This technical guide provides a comprehensive framework for the unambiguous structural elucidation of 3-Bromo-5-(methoxymethoxy)pyridine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. This document moves beyond a simple recitation of analytical techniques, offering a rationale-driven narrative that mirrors the logical process of a senior research scientist. We will explore the synthesis of the target molecule, focusing on the strategic implementation of the methoxymethyl (MOM) protecting group, and then detail a multi-technique analytical workflow—encompassing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Each step is designed as a self-validating system, where data from one technique corroborates and refines the hypotheses drawn from another, culminating in a definitive structural assignment. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reliable methodology for the characterization of complex organic molecules.

Introduction: Strategic Synthesis and the Need for Confirmation

In the landscape of medicinal chemistry, substituted pyridines are privileged scaffolds due to their prevalence in biologically active compounds.[1][2] this compound serves as a versatile building block, often derived from its precursor, 3-bromo-5-hydroxypyridine.[3][4] The hydroxyl group of this precursor is typically masked to prevent unwanted side reactions during subsequent synthetic transformations. A common and effective strategy is the introduction of a methoxymethyl (MOM) ether protecting group.[5][6][7]

The MOM group is an acetal, stable under a variety of nucleophilic and basic conditions, yet readily removable under acidic hydrolysis, making it an ideal choice for multi-step synthesis.[5][6] The synthesis involves the reaction of 3-bromo-5-hydroxypyridine with methoxymethyl chloride (MOMCl), a potent electrophile, in the presence of a non-nucleophilic base.[8]

However, the very act of this chemical modification necessitates a rigorous process of structural verification. It is imperative to confirm not only the successful installation of the MOM group but also that the integrity of the pyridine core remains intact. This guide outlines the integrated analytical workflow required to achieve this confirmation with the highest degree of scientific certainty.

Caption: Synthesis of the target compound via MOM protection.

Experimental Protocol: Synthesis

-

1. Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-5-hydroxypyridine (1.0 eq.).

-

2. Dissolution: Dissolve the starting material in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

3. Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.) to the solution and stir.

-

4. MOMCl Addition: Cool the mixture to 0 °C in an ice bath. Slowly add methoxymethyl chloride (MOMCl) (1.2 - 1.5 eq.) dropwise. Caution: MOMCl is a suspected carcinogen and must be handled with appropriate personal protective equipment in a certified fume hood. [8]* 5. Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

6. Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

-

7. Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Multi-faceted Structural Analysis

With a purified sample in hand, we proceed to the core elucidation. The following techniques are employed sequentially, with each building upon the last to construct a complete structural picture.

Mass Spectrometry (MS): The Molecular Formula

The first analytical question is always: "What is the molecular weight?" MS provides a high-confidence answer and offers immediate evidence for the presence of key elements.

-

Causality: We choose Electron Impact (EI) or Electrospray Ionization (ESI) to ionize the molecule. The goal is to determine the mass of the molecular ion and observe its isotopic distribution. For a compound containing bromine, this is particularly powerful.

-

Expected Results: The molecular formula is C7H8BrNO2, with a monoisotopic mass of approximately 216.98 g/mol .

-

Isotopic Pattern: Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion (M+) and M+2, separated by 2 m/z units and with nearly identical intensities. This is a definitive signature for the presence of a single bromine atom. [9] * Fragmentation: Common fragmentation pathways for related structures often involve the loss of the ether side chain or parts of it. [9][10][11]The observation of fragments corresponding to the loss of a methoxy radical (•OCH3, -31 Da) or the entire methoxymethyl group (•CH2OCH3, -45 Da) would further support the proposed structure.

-

| Ion | Expected m/z | Interpretation |

| [M]+ | ~217 | Molecular ion containing 79Br |

| [M+2]+ | ~219 | Molecular ion containing 81Br (confirms one Br atom) |

| [M-OCH3]+ | ~186/188 | Loss of a methoxy radical from the MOM group |

| [M-CH2OCH3]+ | ~172/174 | Loss of the methoxymethyl radical |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity

NMR is the cornerstone of structure elucidation, providing a detailed map of the carbon-hydrogen framework.

-

Causality: This experiment identifies all unique proton environments in the molecule, their electronic environments (chemical shift), their number (integration), and the number of neighboring protons (multiplicity).

-

Expected Spectrum:

-

Aromatic Region (δ 8.0-8.5 ppm): Three distinct signals are expected for the protons on the pyridine ring. Based on the substitution pattern, we anticipate two protons appearing as doublets and one as a triplet or doublet of doublets, reflecting their coupling to adjacent protons.

-

MOM Group (δ 3.5-5.5 ppm): Two singlets are predicted. A two-proton singlet around δ 5.2-5.4 ppm corresponds to the methylene protons (-O-CH₂ -O-). A three-proton singlet around δ 3.4-3.6 ppm corresponds to the terminal methyl protons (-O-CH₃ ). The singlet nature of these signals indicates the absence of adjacent protons.

-

Caption: Unique proton environments in the target molecule.

-

Causality: This experiment identifies all unique carbon environments. Proton-decoupled mode is used to simplify the spectrum, showing each unique carbon as a single line.

-

Expected Spectrum:

-

Aromatic Region (δ 110-160 ppm): Five distinct signals are expected for the five carbons of the pyridine ring. The carbon directly bonded to the bromine (C3) will be shifted upfield relative to the others, while the carbon bonded to the oxygen (C5) will be significantly downfield. [12] * MOM Group (δ 55-100 ppm): Two signals are expected in the aliphatic region. The methylene carbon (-O-C H₂-O-) typically appears around δ 95-100 ppm, and the methyl carbon (-O-C H₃) appears further upfield, around δ 55-60 ppm.

-

-

Causality: While 1D spectra provide the pieces, 2D NMR shows how they connect.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled (i.e., on adjacent carbons). It will show cross-peaks between the neighboring protons on the pyridine ring, confirming their relative positions.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It provides an unambiguous link between the ¹H and ¹³C assignments for all CH groups.

-

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |

| Pyridine CH | δ 8.0-8.5 ppm (3H, m) | δ 110-150 ppm (3 signals) | Aromatic region, splitting confirms connectivity. |

| Pyridine C-Br | - | ~δ 115 ppm | Quaternary carbon attached to electronegative Br. |

| Pyridine C-O | - | ~δ 155 ppm | Quaternary carbon attached to electronegative O. |

| -O-C H₂-O- | δ 5.2-5.4 ppm (2H, s) | ~δ 96 ppm | Methylene protons and carbon of the acetal. |

| -O-C H₃ | δ 3.4-3.6 ppm (3H, s) | ~δ 56 ppm | Methyl protons and carbon of the MOM group. |

Infrared (IR) Spectroscopy: The Functional Groups

-

Causality: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of specific functional groups by identifying their characteristic vibrational frequencies. Its role here is confirmatory.

-

Expected Results:

-

Absence of -OH: A crucial diagnostic feature will be the absence of a broad absorption band in the 3200-3600 cm⁻¹ region, which would indicate a hydroxyl group. This confirms the success of the protection reaction.

-

C-O Stretching: Strong C-O stretching absorptions are expected between 1050-1150 cm⁻¹, characteristic of the ether linkages in the MOM group.

-

Aromatic Features: Absorptions corresponding to aromatic C=C and C=N stretching will be present in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹.

-

Aliphatic C-H: C-H stretching from the MOM group will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

Conclusion: A Self-Validating Structural Proof

The structural elucidation of this compound is not achieved by a single measurement but by the logical integration of complementary data.

-

MS establishes the correct molecular weight and confirms the presence of one bromine atom via the M+/M+2 isotopic pattern.

-

IR confirms the successful conversion of the starting hydroxyl group by showing the absence of an -OH stretch and the appearance of strong C-O ether stretches.

-

¹H and ¹³C NMR provide the definitive framework, identifying all unique proton and carbon environments consistent with the proposed structure.

-

2D NMR serves as the final validation, confirming the proton-proton and proton-carbon connectivities and allowing for the unambiguous assignment of every signal.

When combined, these techniques form a self-validating workflow that provides an unassailable structural proof, ensuring the identity and purity of this valuable synthetic intermediate for its downstream applications in research and development.

References

-

MOM Protecting Group: MOM Protection & Deprotection Mechanism . Total Synthesis. [Link]

-

METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP . AdiChemistry. [Link]

-

Mass Spectrometry . Michigan State University Department of Chemistry. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines . Science Publishing Group. [Link]

-

Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines . ResearchGate. [Link]

-

MOM Protecting Group Addition | Organic Chemistry . YouTube. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Bromo-5-hydroxypyridine | 74115-13-2 [chemicalbook.com]

- 4. 3-Bromo-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. adichemistry.com [adichemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. article.sapub.org [article.sapub.org]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 3-Bromo-5-(methoxymethoxy)pyridine

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for 3-Bromo-5-(methoxymethoxy)pyridine. In the absence of a publicly available experimental spectrum for this specific molecule, this document outlines a predictive interpretation based on established principles of NMR spectroscopy and data from analogous structures. It is designed for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and chemical verification.

Foundational Principles: Understanding the NMR Signature of this compound

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The analysis of this compound by ¹H and ¹³C NMR is based on the chemical environment of each proton and carbon atom, which influences their resonance frequencies (chemical shifts).

The structure of this compound contains two key components that dictate its NMR spectrum: the substituted pyridine ring and the methoxymethyl (MOM) ether protecting group.

-

The 3-Bromo-5-oxypyridine Core : The pyridine ring is an electron-deficient aromatic system. The electronegative nitrogen atom and the bromine substituent significantly influence the chemical shifts of the ring protons and carbons.

-

The Methoxymethyl (MOM) Ether Group : This common protecting group for hydroxyl functions has a characteristic signature in NMR spectra, typically consisting of two distinct signals for the methylene (-O-CH₂-O-) and methyl (-O-CH₃) protons.[1]

The interplay of these structural features results in a unique and predictable NMR fingerprint for the entire molecule.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts for this compound are summarized below. These predictions are based on the additive effects of the substituents on the pyridine ring and typical values for the MOM group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Prediction |

| Pyridine Ring | |||

| H-2 | ~8.3 | ~145 | Located ortho to the ring nitrogen and meta to the bromine and methoxymethoxy groups, leading to a downfield shift. |

| H-4 | ~7.6 | ~125 | Situated between two electronegative substituents (bromine and the MOM ether), resulting in a distinct chemical shift. |

| H-6 | ~8.4 | ~140 | Also ortho to the ring nitrogen and influenced by the adjacent methoxymethoxy group, appearing downfield. |

| C-2 | ~145 | Affected by the adjacent nitrogen and meta to the bromine and oxygen. | |

| C-3 | ~118 | Directly attached to the electronegative bromine atom (ipso-carbon).[2] | |

| C-4 | ~125 | Influenced by the para-nitrogen and meta to the other substituents. | |

| C-5 | ~155 | Attached to the ether oxygen, leading to a significant downfield shift.[2] | |

| C-6 | ~140 | Ortho to the nitrogen and meta to the oxygen. | |

| Methoxymethyl (MOM) Group | |||

| -O-CH₂-O- | ~5.2 (s, 2H) | ~95 | The methylene protons are deshielded by two adjacent oxygen atoms. A characteristic singlet is expected.[3] |

| -O-CH₃ | ~3.5 (s, 3H) | ~56 | The methyl protons are in a typical ether environment, giving rise to a singlet.[3] |

Detailed Spectral Interpretation

¹H NMR Spectrum

The proton NMR spectrum is anticipated to show four distinct signals:

-

Aromatic Region (7.0-8.5 ppm) : Three signals corresponding to the protons on the pyridine ring (H-2, H-4, and H-6). The coupling patterns (J-coupling) between these protons would provide definitive assignment. Small meta-couplings are expected between H-2/H-4, H-4/H-6, and H-2/H-6.

-

MOM Group Region (3.0-5.5 ppm) : Two sharp singlets are predicted for the methoxymethyl group. The downfield singlet at approximately 5.2 ppm corresponds to the two equivalent protons of the methylene bridge (-O-CH₂-O-). The upfield singlet around 3.5 ppm is attributed to the three equivalent protons of the methyl group (-O-CH₃).[4]

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display six signals:

-

Aromatic Region (110-160 ppm) : Four signals will correspond to the carbons of the pyridine ring. The carbon attached to the bromine (C-3) will likely be the most upfield of the ring carbons due to the heavy atom effect, while the carbon attached to the oxygen of the MOM ether (C-5) will be significantly downfield.[2][5]

-

MOM Group Region (50-100 ppm) : Two signals will represent the carbons of the MOM group. The methylene carbon (-O-CH₂-O-) is expected around 95 ppm, and the methyl carbon (-O-CH₃) around 56 ppm.[3]

Experimental Protocol for NMR Data Acquisition

This section provides a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Analyte : Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 15-25 mg for ¹³C NMR.

-

Solvent : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts.[6] CDCl₃ is a common choice for moderately polar organic compounds.[2]

-

Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters

-

Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition :

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16 scans.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of scans: 128-1024 scans, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the atom numbering scheme used for NMR assignment.

Caption: Molecular structure of this compound with atom numbering.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of the substituted pyridine core and the characteristic signals of the MOM protecting group, researchers can confidently interpret experimental data for this compound and related structures. The provided experimental protocol offers a standardized approach to obtaining high-quality NMR spectra for accurate structural verification.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

PMC. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]

-

PMC. (2023, June 22). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Multinuclear NMR spectra of [Pt(L)Cl3]− (L = pyridine derivatives) complexes and crystal structure of trans-Pt(2,6-di(hydroxymethyl)pyridine)2Cl2. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-methoxypyridine 1-oxide. Retrieved from [Link]

-

(n.d.). NMR Data for Methoxymethyl Ethers. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

-

ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

(n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 374935-00-9 | 3-Bromo-5-(3-methoxyphenoxy)pyridine. Retrieved from [Link]

-

PMC. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyridine, 3-[(4-phenoxyphenoxy)methyl]- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ChemRxiv. (n.d.). Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field. Retrieved from [Link]

-

(n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

Sources

- 1. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. bhu.ac.in [bhu.ac.in]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Technical Analysis: IR Spectroscopic Profiling of 3-Bromo-5-(methoxymethoxy)pyridine

The following technical guide details the infrared spectroscopic analysis of 3-Bromo-5-(methoxymethoxy)pyridine .

Executive Summary

This compound is a critical intermediate in medicinal chemistry, particularly utilized when a 3,5-disubstituted pyridine scaffold requires orthogonal protection. The methoxymethoxy (MOM) group serves as a robust protecting group for the hydroxyl moiety, stable against basic conditions and nucleophiles but labile to acid.

This guide provides a predictive spectral profile and quality control (QC) protocol for this compound. Because direct reference spectra for specific MOM-protected pyridine intermediates are often proprietary, this analysis utilizes the Fragment Method , synthesizing data from 3-bromopyridine, methoxymethyl ethers, and 3,5-disubstituted pyridine analogues to establish a self-validating identification standard.

Molecular Architecture & Vibrational Theory

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent oscillators. The spectrum is a superposition of the aromatic pyridine core and the aliphatic MOM tail.

Structural Deconvolution

-

Core: Pyridine ring with meta-substitution (3,5-positions).

-

Substituent A (Electron Withdrawing): Bromine atom at C3.

-

Substituent B (Electron Donating): MOM group (

) at C5.

Visualization of Functional Nodes

The following diagram illustrates the key vibrational nodes and their expected influence on the IR spectrum.

Figure 1: Deconvolution of vibrational modes by functional group.

Predicted IR Fingerprint (Spectral Assignment)

The following table outlines the expected absorption bands. This data is derived from the characteristic frequencies of 3-bromopyridine and methoxymethyl ethers (MOM-ethers).

Detailed Assignment Table

| Frequency Region ( | Intensity | Vibrational Mode | Assignment / Mechanistic Insight |

| 3080 – 3010 | Weak/Med | Aromatic C-H Stretch. Characteristic of the pyridine ring. The presence of Br and O-MOM does not significantly shift these from standard heteroaromatic values. | |

| 2960 – 2850 | Medium | Aliphatic C-H Stretch. Arising from the methyl ( | |

| 2840 – 2820 | Weak/Sh | MOM Specific. The C-H bonds on the methylene bridge ( | |

| 1580 – 1560 | Strong | Pyridine Ring Skeletal. The "Quadrant Stretching" modes. 3,5-substitution typically preserves the band near 1580 | |

| 1450 – 1420 | Medium | Ring Breathing. A secondary aromatic band, often split due to the asymmetry introduced by the distinct substituents (Br vs. O-alkyl). | |

| 1150 – 1050 | Very Strong | Ether/Acetal "Fingerprint". The MOM group contains an acetal linkage ( | |

| 900 – 1000 | Medium | Symmetric C-O Stretch. Associated with the | |

| 800 – 700 | Strong | Out-of-Plane Bending. Diagnostic of the substitution pattern. 3,5-disubstituted pyridines typically show a strong deformation band in this region. | |

| < 600 | Weak | Carbon-Bromine Stretch. Due to the heavy mass of Bromine, this stretch appears in the far fingerprint region. Often obscured but critical for confirming the halogen presence. |

Experimental Protocol & Quality Control

To ensure data integrity, the following protocol distinguishes the target molecule from its likely precursor, 3-Bromo-5-hydroxypyridine .

Sample Preparation

-

Preferred Method: ATR (Attenuated Total Reflectance) on a Diamond or ZnSe crystal.

-

Reasoning: MOM-protected intermediates are often viscous oils or low-melting solids. ATR requires no sample dilution and minimizes water interference.

-

-

Alternative: KBr Pellet (1-2 mg sample in 200 mg KBr).

-

Note: Ensure KBr is dry. Moisture will create an O-H band that mimics the deprotected impurity.

-

Analytical Workflow (QC Decision Tree)

This workflow describes how to interpret the spectrum during reaction monitoring (Protection of the hydroxyl group).

Figure 2: Logical decision tree for validating the conversion of 3-Bromo-5-hydroxypyridine to the MOM-ether.

Critical Differentiation Points

-

Disappearance of O-H: The precursor (3-Bromo-5-hydroxypyridine) has a phenolic hydroxyl group. Its spectrum will be dominated by a broad, hydrogen-bonded O-H stretch at 3200–3400

. The absence of this band is the primary indicator of reaction completion. -

Appearance of Aliphatic C-H: The precursor is purely aromatic. The product introduces saturated

carbons ( -

MOM vs. Methyl Ether: If distinguishing from 3-bromo-5-methoxypyridine (a potential side product if using different reagents), the MOM group is characterized by a more complex C-O region (acetal doublet character) compared to the simpler aryl-methyl ether singlet.

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for functional group frequencies including Acetals and Pyridines).

- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.

- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry (Vol. 2). Academic Press.

-

Sigma-Aldrich. (n.d.). IR Spectrum of 3-Bromopyridine. Link (Used as baseline for the aromatic core).

-

NIST Chemistry WebBook. (n.d.). Methoxymethane and related ethers IR data. Link (Used to model the aliphatic ether tail).

Technical Guide: Mass Spectrometry Fragmentation of 3-Bromo-5-(methoxymethoxy)pyridine

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry behavior of 3-Bromo-5-(methoxymethoxy)pyridine , a critical intermediate in medicinal chemistry often used in Suzuki-Miyaura cross-coupling reactions.

The methoxymethoxy (MOM) group acts as a robust protecting group for the hydroxyl moiety, but its acetal nature introduces specific lability under electrospray ionization (ESI) conditions. This guide details the diagnostic isotopic signatures, the specific "acetal-cleavage" fragmentation pathways, and the experimental protocols required to validate this molecule's identity in drug development pipelines.

Structural Analysis & Isotopic Signatures

Before analyzing fragmentation, the researcher must validate the precursor ion using the unique isotopic abundance of bromine.

The Bromine Doublet (The "1:1" Rule)

Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine possesses two stable isotopes,

For this compound (

-

Monoisotopic Mass (

): ~216.97 Da -

Protonated Precursor

: 217.98 m/z -

Protonated Precursor

: 219.98 m/z

Diagnostic Check: In your MS1 spectrum, you must observe two peaks separated by 2 Da with approximately equal intensity. Any significant deviation from a 1:1 ratio indicates interference or lack of a bromine atom.

Quantitative Data Table

| Parameter | Value / Feature |

| Formula | |

| Exact Mass | 216.974 (for |

| 218.0 / 220.0 (Doublet) | |

| Key Functional Groups | Pyridine (Proton acceptor), Bromide (Isotope tag), MOM Ether (Acid labile) |

| LogP (Predicted) | ~1.8 (Moderate lipophilicity) |

Fragmentation Mechanisms (MS/MS)[1][2][3][4][5][6]

The fragmentation of this molecule in a collision cell (CID) is driven by the instability of the protonated MOM ether and the stability of the pyridine ring.

Pathway A: The "Formaldehyde Loss" (Diagnostic)

The MOM group (

-

Mechanism: Protonation occurs at the oxygen distal to the pyridine ring or the acetal oxygen. A 4-membered transition state facilitates the expulsion of neutral formaldehyde (30 Da).

-

Transition:

Pathway B: Total Deprotection (MOM Cleavage)

High collision energies (CE) often drive the complete loss of the protecting group to restore the hydroxyl functionality. This mimics the acid-catalyzed deprotection used in synthesis.

-

Mechanism: Loss of the acetal moiety (

, 44 Da) via hydrogen transfer. -

Transition:

-

Product: Protonated 3-Bromo-5-hydroxypyridine.

Pathway C: Pyridine Ring Degradation

Once the side chains are stripped, the pyridine core degrades, typically ejecting neutral hydrogen cyanide (HCN, 27 Da).

-

Transition:

-

Significance: This confirms the presence of the nitrogen heterocycle.

Visualization of Fragmentation Pathways[4][5][9][10][11]

The following diagram illustrates the hierarchical fragmentation tree. The "Br" tag implies the doublet pattern is retained.

Caption: Figure 1: Hierarchical fragmentation tree showing the primary loss of formaldehyde (green) and subsequent ring degradation (red).

Experimental Protocol (LC-MS/MS)

To replicate these results, use the following self-validating protocol.

Sample Preparation

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (HPLC grade).

-

Dilution: Dilute 1:100 into 50:50 Water:Acetonitrile + 0.1% Formic Acid.

-

Why Formic Acid? The pyridine nitrogen is basic (

for unsubstituted pyridine, lower with Br/OR electron withdrawal). Acidification ensures efficient

-

Instrument Parameters (Generic Q-TOF/Orbitrap)

-

Ion Source: Electrospray Ionization (ESI) - Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation of the labile MOM group).

-

Collision Energy (CE):

-

Ramp: 10 -> 40 eV.

-

Observation: At 10-15 eV, m/z 188 (Formaldehyde loss) dominates. At >30 eV, m/z 147 (Ring break) appears.

-

Troubleshooting: "The Missing Parent"

Issue: You observe m/z 174/176 (the alcohol) but no 218/220 (the MOM ether) in the MS1 scan. Cause: In-source fragmentation.[3][4][5] The MOM group is acid-labile. Solution:

-

Lower the Cone Voltage / Declustering Potential.

-

Reduce the acidity of the mobile phase (switch from 0.1% Formic Acid to 10mM Ammonium Acetate, pH 6.5).

-

Lower the desolvation temperature.

References

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Standard reference for bromine isotopic patterns and ESI mechanisms).

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on acetal and ether fragmentation rules).

-

NIST Chemistry WebBook. Pyridine Fragmentation Data. (General reference for pyridine ring degradation via HCN loss).

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[6] (Chemical stability of the MOM group).

Sources

- 1. 3-Bromo-5-methoxypyridine | CAS#:50720-12-2 | Chemsrc [chemsrc.com]

- 2. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. mdpi.com [mdpi.com]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3-Bromo-5-(methoxymethoxy)pyridine from 3,5-dibromopyridine

From Core Reagent: 3,5-Dibromopyridine

Executive Summary & Strategic Analysis

This technical guide details the high-fidelity synthesis of 3-Bromo-5-(methoxymethoxy)pyridine , a critical fragment in medicinal chemistry often utilized for Suzuki-Miyaura cross-coupling iterations where a masked phenol is required.

The synthesis hinges on the desymmetrization of the commercially available 3,5-dibromopyridine. While nucleophilic aromatic substitution (

Therefore, this guide prioritizes a Lithium-Halogen Exchange (Li/Br) protocol. This route offers superior regiocontrol, operates under mild conditions, and provides a modular intermediate (the boronic acid/phenol) that allows for diverse downstream functionalization.

Core Reaction Pathway

The synthesis proceeds in two distinct phases:

-

Regioselective Mono-Lithiation & Oxidation: Conversion of 3,5-dibromopyridine to 3-bromo-5-hydroxypyridine via a boronate intermediate.

-

O-Alkylation (MOM Protection): Capping the phenol with chloromethyl methyl ether (MOM-Cl).

Phase 1: Regioselective Mono-Functionalization

Target Intermediate: 3-Bromo-5-hydroxypyridine

Mechanistic Insight: The "Halogen Dance" Risk

The primary challenge in lithiating 3,5-dibromopyridine is controlling the Lithium-Halogen Exchange . At temperatures above -70°C, the kinetically formed 3-lithio species can undergo proton abstraction from the 4-position of a starting molecule, leading to a "halogen dance" (isomerization) that results in mixtures of 3,4- and 3,5-substituted products.

Control Strategy:

-

Cryogenic Control: Maintain

strictly. -

Solvent System: Toluene/THF mixtures are preferred over pure THF to moderate the polarity and reactivity of

-BuLi.

Experimental Protocol

Reagents:

-

3,5-Dibromopyridine (1.0 equiv)

-

-Butyllithium (

-

Triisopropyl borate (TIPB) (1.2 equiv)

-

Hydrogen Peroxide (30% aq) / Acetic Acid

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a low-temperature thermometer and N2 inlet. Charge with 3,5-dibromopyridine and anhydrous Toluene/THF (4:1 ratio, 0.1 M concentration).

-

Cryogenic Exchange: Cool the solution to -78°C (dry ice/acetone bath). Ensure internal temperature stabilization.

-

Lithiation: Add

-BuLi dropwise via syringe pump over 30 minutes.-

Critical: Do not allow the exotherm to raise

above -70°C. -

Stir for 45 minutes at -78°C. The solution will typically turn a deep yellow/orange.

-

-

Borate Trapping: Add Triisopropyl borate (TIPB) dropwise. Stir for 1 hour at -78°C, then allow to warm to 0°C over 2 hours.

-

Why TIPB? It is less prone to multiple additions than Trimethyl borate.

-

-

Oxidation (One-Pot): To the boronate suspension, add acetic acid (2 equiv) followed by dropwise addition of 30%

. Stir at ambient temperature for 12 hours. -

Workup: Quench with saturated

(to destroy excess peroxide). Extract with EtOAc.[1] Wash with brine.[2] -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Data Output: Phase 1

| Parameter | Specification |

| Yield | 75-82% |

| Appearance | Off-white solid |

| 1H NMR (DMSO-d6) | |

| Key Risk | Incomplete lithiation if |

Phase 2: O-Alkylation (MOM Protection)

Target Product: this compound

Mechanistic Insight

This is a standard Williamson ether synthesis. However, because pyridyl phenols (hydroxypyridines) exist in equilibrium with their pyridone tautomers, the choice of base and solvent is critical to favor O-alkylation over N-alkylation.

Selection:

-

Base:

-Diisopropylethylamine (DIPEA) is preferred for its mildness and solubility in DCM, minimizing side reactions compared to NaH. -

Reagent: Chloromethyl methyl ether (MOM-Cl).

Safety Protocol: MOM-Cl Handling

WARNING: MOM-Cl is a known human carcinogen (OSHA regulated).

-

Engineering Controls: All operations must occur in a certified fume hood.

-

Destruction: Quench all MOM-Cl contaminated glassware and syringes with aqueous ammonia or concentrated ammonium hydroxide before removal from the hood.

Experimental Protocol

Reagents:

-

3-Bromo-5-hydroxypyridine (1.0 equiv)

-

MOM-Cl (1.5 equiv)

-

DIPEA (2.0 equiv)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

-

Solubilization: Dissolve 3-bromo-5-hydroxypyridine in anhydrous DCM (0.2 M) in a nitrogen-purged flask.

-

Base Addition: Add DIPEA and cool the mixture to 0°C .

-

Alkylation: Add MOM-Cl dropwise via a gas-tight syringe.

-

Observation: Slight fuming may occur; ensure rapid stirring.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (the product is significantly less polar than the starting phenol).

-

Quench: Carefully add saturated aqueous

. -

Extraction: Separate layers. Extract aqueous layer with DCM (

).[2] -

Drying: Dry combined organics over

and concentrate in vacuo. -

Purification: Flash column chromatography (usually 10-20% EtOAc in Hexanes).

Data Output: Phase 2

| Parameter | Specification |

| Yield | 85-92% |

| Appearance | Colorless oil (may solidify upon standing) |

| 1H NMR (CDCl3) | |

| Stability | Stable at RT; store at 4°C to prevent hydrolysis. |

Visualizing the Pathway

The following diagram illustrates the chemical logic and critical decision nodes in the synthesis.

Caption: Reaction schematic highlighting the Lithium-Halogen exchange logic and safety control points.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following diagnostic signals must be confirmed. This acts as a "Go/No-Go" gate before proceeding to downstream applications.

-

Loss of Symmetry: The starting material (3,5-dibromopyridine) shows a simple aromatic signal pattern (

system, though often looks like a triplet/doublet depending on field). The product must show three distinct aromatic protons. -

MOM Methylene Peak: Look for a sharp singlet at

ppm (2H) in -

Methoxyl Singlet: A sharp singlet at

ppm (3H).

References

-

Cai, D., et al. (2002).[3] "Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid." Tetrahedron Letters.

- Comins, D. L., & O'Connor, S. (1984). "Lithiation of 3-halopyridines." Advances in Heterocyclic Chemistry. (Foundational text on Halogen Dance suppression).

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Occupational Safety and Health Administration (OSHA). "Methyl Chloromethyl Ether Standard 1910.1006."[4]

Sources

3-Bromo-5-(methoxymethoxy)pyridine: Solubility Profile & Technical Handling Guide

This guide details the solubility profile, physicochemical behavior, and handling protocols for 3-Bromo-5-(methoxymethoxy)pyridine , a critical intermediate in medicinal chemistry.

Executive Summary & Chemical Identity

This compound is a functionalized pyridine derivative used primarily as a protected building block in the synthesis of nicotinic receptor ligands and complex heterocyclic pharmaceuticals.

The methoxymethyl (MOM) group serves a dual purpose:

-

Protection: It masks the acidic phenolic hydroxyl group (of the precursor 3-bromo-5-hydroxypyridine), preventing interference during base-sensitive reactions (e.g., lithiation, Suzuki-Miyaura coupling).

-

Solubility Enhancement: It significantly increases the compound's lipophilicity compared to its free hydroxyl precursor, facilitating dissolution in non-polar organic solvents.

Physicochemical Profile

| Property | Value / Characteristic |

| Chemical Structure | Pyridine ring substituted with a Bromine (C3) and a MOM-ether (C5) |

| Molecular Formula | C₇H₈BrNO₂ |

| Molecular Weight | ~218.05 g/mol |

| Physical State | Colorless to pale yellow oil or low-melting solid |

| Predicted LogP | ~1.8 – 2.2 (Lipophilic) |

| Acidity (pKa) | Pyridine nitrogen ~3.0 (Weakly basic); MOM ether is non-ionizable |

Solubility Landscape

The solubility of this compound is dictated by the interaction between its basic pyridine nitrogen, the lipophilic bromine, and the ether-like MOM group.

Solvent Compatibility Matrix

| Solvent Class | Solubility | Technical Notes for Researchers |

| Chlorinated Solvents (DCM, Chloroform, DCE) | Excellent | Primary choice for extraction and reaction monitoring. The compound is highly soluble due to dipole-dipole interactions. Caution: Avoid acid-contaminated chloroform (stabilized with ethanol is preferred) to prevent MOM cleavage. |

| Polar Aprotic (THF, DMF, DMSO, Dioxane) | Excellent | Ideal reaction media. High solubility supports cross-coupling reactions (Suzuki, Stille). DMF and DMSO are difficult to remove; THF is preferred for ease of evaporation. |

| Esters & Ethers (Ethyl Acetate, Diethyl Ether, MTBE) | Good | Standard workup solvents. Soluble enough for liquid-liquid extraction from aqueous phases. MTBE is safer than diethyl ether for large-scale handling. |

| Alcohols (Methanol, Ethanol, IPA) | Good | Use with caution. Soluble, but protic solvents can facilitate MOM deprotection if any trace acid is present or generated during a reaction. |

| Hydrocarbons (Hexanes, Heptane, Pentane) | Low to Moderate | Purification solvent. The compound is likely to oil out or precipitate. Used as the non-polar component in silica gel chromatography (e.g., 10-30% EtOAc in Hexanes). |

| Water | Insoluble | Immiscible. The lipophilic MOM and Bromo groups override the pyridine's polarity. Useful for aqueous washes to remove inorganic salts. |

Technical Protocols

Protocol A: Solubility Determination (Saturation Method)

Use this protocol to validate solvent suitability for new reactions.

-

Preparation: Weigh 10 mg of this compound into a 2 mL HPLC vial.

-

Addition: Add the target solvent in 50 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Clear Solution < 100 µL: High Solubility (>100 mg/mL).

-

Clear Solution 100–500 µL: Moderate Solubility (20–100 mg/mL).

-

Particulates remain > 1 mL: Poor Solubility (<10 mg/mL).

-

Protocol B: Purification via Solvent Gradient

Since the compound often exists as an oil or low-melting solid, recrystallization is difficult. Flash column chromatography is the standard purification method.

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Mobile Phase Optimization:

-

Perform TLC using Hexanes:Ethyl Acetate (3:1) .

-

Target R_f value: 0.3 – 0.4 .

-

-

Elution Gradient:

-

Start: 100% Hexanes (to elute non-polar impurities).

-

Ramp: 5% → 20% Ethyl Acetate in Hexanes.

-

Note: The MOM-protected compound will elute significantly earlier (less polar) than the free hydroxypyridine precursor.

-

Critical Stability & Reactivity Insights

The "MOM-Lability" Factor

While the MOM group improves solubility, it introduces specific stability constraints that dictate solvent choice.

-

Acid Sensitivity: The acetal linkage (

) is susceptible to hydrolysis in acidic media.-

Risk:[1] Using unbuffered CDCl₃ (which forms HCl over time) for NMR can show degradation.

-

Prevention: Filter CDCl₃ through basic alumina or use CD₂Cl₂.

-

-

Base Stability: The group is robust against bases (NaOH, NaH, BuLi), making it compatible with basic extraction protocols.

Visual Workflow: Solvent Selection Logic

Figure 1: Decision matrix for solvent selection based on experimental stage.

References

-

PubChem. 3-(Methoxymethoxy)pyridine Compound Summary. National Library of Medicine. Available at: [Link]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[2] Wiley-Interscience. (Standard reference for MOM group stability and solubility characteristics).

Sources

An In-depth Technical Guide to 3-Bromo-5-(methoxymethoxy)pyridine for Advanced Research

Introduction: The Strategic Importance of 3-Bromo-5-(methoxymethoxy)pyridine in Modern Drug Discovery

This compound (CAS No. 108603-24-7) is a specialized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine core, a strategically placed bromine atom, and a methoxymethyl (MOM) protected hydroxyl group, makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. The pyridine scaffold itself is a prevalent motif in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1]

The bromine atom serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings.[2] This enables the facile construction of carbon-carbon bonds, a cornerstone of modern medicinal chemistry. The MOM ether provides a stable and reliable protecting group for the C5-hydroxyl functionality, which can be selectively removed under acidic conditions later in a synthetic sequence. This strategic protection allows for intricate molecular manipulations without unintended reactions at the hydroxyl site. Consequently, this compound is a key precursor for developing novel kinase inhibitors, receptor modulators, and agents targeting the central nervous system.[2]

This guide provides an in-depth overview of the commercial availability of this reagent, detailed protocols for its synthesis from common starting materials, and a discussion of its application in pivotal synthetic transformations.

Commercial Availability and Sourcing

While this compound is a specialized reagent, it is available from several chemical suppliers who focus on providing advanced building blocks for research and development. Availability can range from research quantities (grams) to semi-bulk quantities, though large-scale industrial supply may require custom synthesis agreements. When sourcing this compound, researchers should prioritize suppliers that provide comprehensive analytical data, including ¹H NMR, and purity specifications (typically ≥97%).

Below is a summary of representative suppliers for the target compound or its immediate, essential precursor, 3-Bromo-5-hydroxypyridine.

| Supplier | Product Name | CAS Number | Purity | Link |

| Sigma-Aldrich | 3-Bromo-5-hydroxypyridine | 74115-13-2 | 97% | |

| Chem-Impex | 3-Bromo-5-hydroxypyridine | 74115-13-2 | ≥97% | |

| BLDpharm | 3-Bromo-5-(4-methoxyphenoxy)pyridine | 374934-98-2 | N/A | |

| Hoffman Fine Chemicals | 3-Bromo-5-(3-methoxyphenoxy)pyridine | 374935-00-9 | 95% |

Note: The table includes suppliers for the immediate precursor, 3-Bromo-5-hydroxypyridine (CAS 74115-13-2), as the target compound is often synthesized from this material as needed in the lab. Other listed compounds are structurally related derivatives.

Synthesis and Purification: A Validated Two-Step Approach

The most reliable and common route to this compound involves a two-step sequence starting from the commercially available 3,5-dibromopyridine. This strategy involves a nucleophilic aromatic substitution to introduce a methoxy group, followed by demethylation to reveal the hydroxyl group, and finally, protection with a methoxymethyl (MOM) group.

Diagram of Synthetic Workflow

Caption: Synthetic pathway from 3,5-dibromopyridine to the target compound.

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

This initial step leverages a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the pyridine nitrogen and the two bromine atoms activates the ring, allowing for displacement of one bromide by a methoxide anion.

Protocol:

-

To a 50 mL autoclave reactor equipped with a magnetic stir bar, add 3,5-dibromopyridine (9.96 g, 42.05 mmol).[3]

-

Add a solution of sodium methoxide (4.56 g, 84.11 mmol) in anhydrous methanol (40 mL).[3]

-

Seal the reactor and heat the mixture to 140 °C with vigorous stirring for 48 hours.

-

After cooling to room temperature, pour the reaction mixture into water (100 mL).

-

Extract the aqueous mixture with dichloromethane (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: 10:1 Hexane/Ethyl Acetate) to yield 3-bromo-5-methoxypyridine as a white solid (Typical yield: ~81%).[3]

Causality and Insights: The use of an autoclave and high temperature is necessary to overcome the activation energy for the SNAr reaction on the dibrominated pyridine ring. A two-fold excess of sodium methoxide ensures the reaction proceeds to completion.

Step 2: Demethylation to 3-Bromo-5-hydroxypyridine

The methyl ether is cleaved using a strong acid, typically hydrobromic acid, to yield the corresponding hydroxypyridine.

Protocol:

-

In a round-bottom flask, dissolve 3-bromo-5-methoxypyridine (5.0 g, 26.6 mmol) in glacial acetic acid (15 mL).[4]

-

Add 48% aqueous hydrobromic acid (23 mL).[4]

-

Heat the reaction mixture to reflux and maintain for 16 hours.

-

Cool the mixture to room temperature and remove the volatiles under reduced pressure.

-

Carefully adjust the pH of the residue to 9-10 using an 8N sodium hydroxide solution.

-

Wash the basic aqueous solution with diethyl ether to remove any unreacted starting material.

-

Adjust the pH of the aqueous layer to 5-6 with 6N hydrochloric acid, which will cause the product to precipitate.[4]

-

Collect the precipitate by filtration, wash with diisopropyl ether, and dry to obtain 3-Bromo-5-hydroxypyridine as a white powder (Typical yield: ~61%).[4]

Causality and Insights: The combination of HBr and acetic acid provides a robust system for ether cleavage. The workup procedure involving pH adjustments is critical for isolating the amphoteric product and removing impurities.

Step 3: MOM Protection of 3-Bromo-5-hydroxypyridine

This is a standard protection of a phenol/hydroxyl group using methoxymethyl chloride (MOM-Cl) under basic conditions.

Protocol:

-

Suspend 3-Bromo-5-hydroxypyridine (2.0 g, 11.5 mmol) in dichloromethane (DCM, 40 mL) in a flask and cool to 0 °C in an ice bath.

-

Add N,N-Diisopropylethylamine (DIPEA, 3.0 mL, 17.2 mmol, 1.5 eq.).

-

Slowly add methoxymethyl chloride (MOM-Cl, 1.05 mL, 13.8 mmol, 1.2 eq.) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue via silica gel chromatography (eluent: Hexane/Ethyl Acetate gradient) to yield this compound.

Causality and Insights: DIPEA is used as a non-nucleophilic organic base to neutralize the HCl generated during the reaction, preventing potential side reactions with the acid-sensitive product. The reaction is started at 0 °C to control the initial exotherm.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, which form a C-C bond between the pyridine ring and a wide variety of organoboron compounds. The C-Br bond is more reactive than a C-Cl bond in the oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions and higher yields.[5]

Diagram of a General Suzuki Coupling Application

Caption: General scheme for the Suzuki coupling of the title compound.

Exemplary Protocol for Suzuki Coupling

This protocol is a general guideline and should be optimized for specific substrates.

-

To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium phosphate (K₃PO₄, 2.0 mmol).

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[6]

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed solvents, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).[6]

-

Heat the reaction mixture with stirring to 85-95 °C for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution. Purify the resulting crude product by column chromatography to isolate the desired biaryl compound.

Trustworthiness of the Protocol: This procedure is based on well-established principles of the Suzuki-Miyaura coupling.[7][8] The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is essential for activating the boronic acid to facilitate the transmetalation step.[7]

Safety and Handling

As a brominated heterocyclic compound, this compound and its precursors should be handled with appropriate care in a well-ventilated fume hood.

-

Hazard Classifications: Based on structurally similar compounds like 3-bromo-5-hydroxypyridine and 3,5-dibromopyridine, this chemical should be considered harmful if swallowed, and capable of causing skin and serious eye irritation, as well as potential respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory. For handling the solid powder, a dust mask (e.g., N95) is recommended.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

Li, Z., Kishi, N., Hasegawa, K., Akita, M., & Yoshizawa, M. Supporting Information: Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells. The Royal Society of Chemistry. [Link]

-

Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. (2025, December 6). ResearchGate. [Link]

-

MOM Ethers. (n.d.). Organic Chemistry Portal. [Link]

- Synthetic method for 3-bromopyridine. (n.d.).

-